molecular formula C6H14N2O2 B12714928 n-Methylornithine CAS No. 3485-66-3

n-Methylornithine

Cat. No.: B12714928
CAS No.: 3485-66-3
M. Wt: 146.19 g/mol
InChI Key: HZVXTZMGAFEVFQ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylornithine is an amino acid with the chemical formula CH₃N(H)(CH₂)₃CH(NH₂)CO₂H. It is a white solid that occurs naturally, albeit rarely This compound is a derivative of ornithine, where a methyl group is attached to the nitrogen atom

Chemical Reactions Analysis

Types of Reactions: N-Methylornithine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and carboxyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield this compound derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of simpler compounds.

Scientific Research Applications

N-Methylornithine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it plays a role in the biosynthesis of antimicrobial peptides, such as enteropeptins, which have narrow-spectrum activity against specific bacterial strains . In medicine, this compound is studied for its potential therapeutic applications, including its ability to inhibit the growth of certain bacteria . In industry, it may be used in the production of specialized chemicals and pharmaceuticals.

Comparison with Similar Compounds

N-Methylornithine is unique compared to other similar compounds due to its specific role in the biosynthesis of antimicrobial peptides. Similar compounds include other amino acid derivatives such as N-Methylarginine and N-Methyllysine. These compounds also undergo enzymatic modifications and play roles in various biological processes. this compound is distinct in its incorporation into enteropeptins and its specific antimicrobial activity .

Properties

CAS No.

3485-66-3

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

(2S)-2-amino-5-(methylamino)pentanoic acid

InChI

InChI=1S/C6H14N2O2/c1-8-4-2-3-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1

InChI Key

HZVXTZMGAFEVFQ-YFKPBYRVSA-N

Isomeric SMILES

CNCCC[C@@H](C(=O)O)N

Canonical SMILES

CNCCCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.